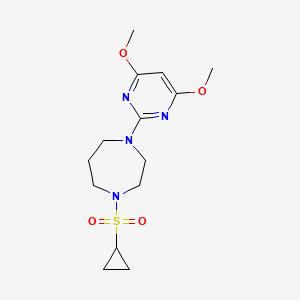

![molecular formula C17H19N7 B6439178 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2549016-80-8](/img/structure/B6439178.png)

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine is a heterocyclic compound with a molecular formula of C14H17N5. It is a member of the pyrazolopyridazine family, which has been studied for its potential applications in various scientific fields. Pyrazolopyridazines are compounds that contain nitrogen and oxygen atoms in a five-membered ring, along with a pyrazole moiety. These compounds have been explored for their potential medicinal, biological, and pharmacological activities.

Mécanisme D'action

Target of Action

Similar compounds have been found to target copper complexes . These complexes play a crucial role in various biochemical reactions, including the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes .

Mode of Action

The compound interacts with its targets by forming complexes. In the case of copper complexes, the compound forms a unique trinuclear structure . This interaction results in changes in the targets, leading to the catalytic activity observed.

Biochemical Pathways

The compound affects the biochemical pathways involved in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes . The downstream effects of these pathways include the production of nitriles and aldehydes, which are important in various chemical reactions and industrial processes.

Pharmacokinetics

The compound’s high catalytic activity suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the production of nitriles and aldehydes through the ammoxidation of alcohols and the aerobic oxidation of alcohols . These products can be readily separated from the catalytic system by extraction .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the type of solvent used can contribute to the interaction and dilution of reactants . Additionally, the type of metal ion, anion in the metal salt, and ratios of ligands and metal salts can impact the formation of complexes .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine in laboratory experiments has several advantages. It is a relatively stable compound and can be synthesized in a straightforward manner. Additionally, it has a low toxicity profile and is well tolerated in laboratory animals. However, its use in laboratory experiments is limited by its relatively low solubility in aqueous solutions.

Orientations Futures

Future research on 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine should focus on further exploring its potential medicinal, biological, and pharmacological activities. Additional studies should also be conducted to further elucidate its mechanism of action and its potential side effects. Additionally, further research should be conducted to explore its potential as an inhibitor of the enzyme acetylcholinesterase and its potential applications in the treatment of neurological disorders. Finally, future studies should focus on improving its solubility in aqueous solutions in order to facilitate its use in laboratory experiments.

Méthodes De Synthèse

The synthesis of 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine has been reported in several studies. The most common method involves the condensation of 4-methylpiperazine with 3-pyridylacetic acid in the presence of a base, such as potassium carbonate. The reaction is then followed by the condensation of the resulting product with 3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base, such as sodium hydroxide. The final product is then purified by recrystallization.

Applications De Recherche Scientifique

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine has been studied for its potential applications in various scientific fields. It has been explored for its potential medicinal, biological, and pharmacological activities. In particular, it has been studied for its potential anti-cancer, anti-inflammatory, and anti-bacterial activities. It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine.

Propriétés

IUPAC Name |

3-pyrazol-1-yl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7/c1-3-15(13-18-6-1)14-22-9-11-23(12-10-22)16-4-5-17(21-20-16)24-8-2-7-19-24/h1-8,13H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWENSDSMYKHWOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=CC=C2)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B6439096.png)

![5-fluoro-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6439113.png)

![9-methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-9H-purine](/img/structure/B6439121.png)

![4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439129.png)

![2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439136.png)

![N,N-dimethyl-2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6439144.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439151.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439158.png)

![3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6439168.png)

![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439175.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6439183.png)

![2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439202.png)

![3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6439214.png)